molecular formula C2H4N4 B3021812 1H-1,2,3-Triazol-4-amine CAS No. 573713-80-1

1H-1,2,3-Triazol-4-amine

Cat. No.: B3021812
CAS No.: 573713-80-1
M. Wt: 84.08 g/mol
InChI Key: JSIAIROWMJGMQZ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Mechanism of Action

Target of Action

1H-1,2,3-Triazol-4-amine is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . It has been found to interact with key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it has been found to inhibit the activity of catalase, a key enzyme involved in the detoxification of hydrogen peroxide . This inhibition leads to an increase in the activities of other enzymes involved in hydrogen peroxide detoxification, such as glutathione peroxidase and glutathione reductase .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the detoxification of hydrogen peroxide. By inhibiting catalase, this compound induces a compensatory mechanism that increases the activities of glutathione peroxidase and glutathione reductase

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The result of the action of this compound is primarily related to its ability to modulate the activity of key enzymes involved in hydrogen peroxide detoxification. By inhibiting catalase and inducing the compensatory mechanism for hydrogen peroxide detoxification, this compound can potentially protect cells from the damaging effects of reactive oxygen species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability for thermal and acid conditions, insensitivity to redox, hydrolysis, and enzymatic hydrolase make it a robust compound in various environments . Furthermore, its ability to form non-covalent bonds with enzymes and receptors allows it to exhibit versatile biological activities in different biological systems .

Chemical Reactions Analysis

1H-1,2,3-Triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Biological Activity

1H-1,2,3-Triazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential applications in various fields, supported by case studies and research findings.

Target Interactions
this compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit catalase, an enzyme critical for hydrogen peroxide detoxification. This inhibition leads to an increase in the activities of glutathione peroxidase and glutathione reductase as compensatory mechanisms to manage oxidative stress.

Biochemical Pathways
The compound's activity is primarily linked to its influence on biochemical pathways involved in detoxification processes. By inhibiting catalase, it disrupts normal cellular oxidative stress responses, which can have implications for cell survival and proliferation.

Pharmacological Properties

This compound exhibits a wide range of pharmacological properties:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microorganisms and has been identified as a potential lead in developing antifungal agents and anticancer drugs.
  • Antiparasitic Potential : Research indicates that derivatives of 1H-1,2,3-triazoles show significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, certain triazole derivatives exhibited IC50 values below 1 µM with high selectivity indices against host cells .

Case Studies

Antichagasic Activity
A study evaluated novel 3-nitro-1H-1,2,4-triazole-based compounds for their antichagasic activity. Out of 13 compounds tested in vivo, 11 showed significant efficacy against T. cruzi with minimal toxicity to mammalian cells. The best-performing compound led to a notable decrease in parasite levels in treated mice .

Antimalarial Activity
Another investigation focused on the synthesis of 1H-1,2,3-triazole derivatives linked to naphthoquinones for antimalarial activity. Compounds showed promising results against Plasmodium falciparum, with one derivative achieving an IC50 of 0.8 µM. The study highlighted low cytotoxicity and significant structural changes in treated parasites .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Selectivity Index
AntichagasicT. cruzi< 1> 200
AntimalarialP. falciparum0.8> 13
Catalase InhibitionCatalaseN/AN/A

Research Applications

The versatility of this compound extends beyond medicinal chemistry:

  • Bioconjugation Techniques : It is employed in linking biomolecules for imaging or therapeutic purposes.
  • Materials Science : The compound is utilized in developing polymers with enhanced thermal stability and conductivity.
  • Agrochemicals : It serves as a precursor for synthesizing herbicides and fungicides.

Properties

IUPAC Name

2H-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIAIROWMJGMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485415
Record name 4-amino-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30132-90-2
Record name 4-amino-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,2,3-Triazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-1,2,3-Triazol-4-amine
1H-1,2,3-Triazol-4-amine
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
1H-1,2,3-Triazol-4-amine
1H-1,2,3-Triazol-4-amine

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